molecular formula C14H9IN2O B11981072 (3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11981072
M. Wt: 348.14 g/mol
InChI Key: GCHQBRYRLIOPLP-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound characterized by the presence of an indole core structure substituted with an imino group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-iodoaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of the iodine atom in (3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs, which may exhibit different reactivity and biological activity profiles.

Properties

Molecular Formula

C14H9IN2O

Molecular Weight

348.14 g/mol

IUPAC Name

3-(4-iodophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H9IN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18)

InChI Key

GCHQBRYRLIOPLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)I)C(=O)N2

Origin of Product

United States

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